molecular formula C18H16BrNO3S B15037363 [4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate

Cat. No.: B15037363
M. Wt: 406.3 g/mol
InChI Key: ACVFRZCDKFKNMU-UHFFFAOYSA-N
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Description

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate is an organic compound that features a bromine atom, a morpholine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate typically involves a multi-step process:

    Formation of the Morpholine-4-carbothioyl Intermediate: This step involves the reaction of morpholine with carbon disulfide in the presence of a base to form morpholine-4-carbothioyl.

    Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Esterification: The final step involves the esterification of the brominated phenyl ring with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholine-4-carbothioyl group.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is the de-brominated phenyl benzoate.

    Substitution: Various substituted phenyl benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the morpholine ring and the bromine atom can influence the biological activity of the resulting molecules.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique structure allows for modifications that can enhance material properties.

Mechanism of Action

The mechanism of action of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-bromo-2-(morpholine-4-carbothioyl)phenyl] acetate
  • [4-chloro-2-(morpholine-4-carbothioyl)phenyl] benzoate
  • [4-bromo-2-(piperidine-4-carbothioyl)phenyl] benzoate

Uniqueness

The uniqueness of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate lies in its specific combination of functional groups. The presence of both the bromine atom and the morpholine-4-carbothioyl group provides distinct reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C18H16BrNO3S

Molecular Weight

406.3 g/mol

IUPAC Name

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate

InChI

InChI=1S/C18H16BrNO3S/c19-14-6-7-16(23-18(21)13-4-2-1-3-5-13)15(12-14)17(24)20-8-10-22-11-9-20/h1-7,12H,8-11H2

InChI Key

ACVFRZCDKFKNMU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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